5-methoxypentane-1-thiol
Overview
Description
5-methoxypentane-1-thiol is an organic compound with the molecular formula C6H14OS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinctive odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiols, including 5-methoxypentane-1-thiol, involves the reaction of an alkyl halide with thiourea, followed by alkaline hydrolysis of the intermediate isothiouronium salt . This method is widely used due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of thiols often involves the use of transition-metal-catalyzed reactions. These methods are advantageous because they can be performed under mild conditions and offer high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
5-methoxypentane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Dithiothreitol, mild acidic or basic conditions.
Substitution: Alkyl halides, thiourea, alkaline conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Scientific Research Applications
5-methoxypentane-1-thiol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of polythiols.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress.
Industry: Used in the production of polymers and other materials through thiol-ene and thiol-epoxy reactions.
Mechanism of Action
The mechanism of action of 5-methoxypentane-1-thiol involves its ability to act as a nucleophile due to the presence of the thiol group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. In biological systems, thiols play a crucial role in maintaining redox balance and protecting against oxidative stress by scavenging reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
1-pentanethiol: Similar structure but lacks the methoxy group.
2-methoxypentane-1-thiol: Similar structure but with the methoxy group at a different position.
3-methoxypentane-1-thiol: Similar structure but with the methoxy group at a different position.
Uniqueness
5-methoxypentane-1-thiol is unique due to the presence of the methoxy group at the 5-position, which can influence its reactivity and physical properties compared to other similar thiols .
Properties
IUPAC Name |
5-methoxypentane-1-thiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-7-5-3-2-4-6-8/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMGLQGIMKRJJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.